Pyrithiobac

Beschreibung

Eigenschaften

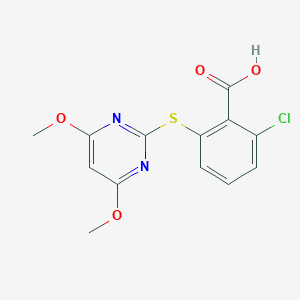

IUPAC Name |

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGVVEOAVNHRAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037703 |

Source

|

| Record name | Pyrithiobac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123342-93-8 |

Source

|

| Record name | Pyrithiobac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123342938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithiobac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIOBAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327Q8RB9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Dual Identity of "ALS": A Technical Guide to Pyrithiobac-Sodium's Mechanism of Action as an Acetolactate Synthase (ALS) Inhibitor

An Important Clarification on the Acronym "ALS"

It is critical to establish at the outset that the acronym "ALS" carries a dual meaning in the context of this technical guide. Within the field of biochemistry and herbicide science, "ALS" refers to the enzyme Acetolactate Synthase . This enzyme is the target of the herbicide pyrithiobac-sodium (B54995).

Separately, in the medical and neuroscience fields, "ALS" stands for Amyotrophic Lateral Sclerosis , a progressive neurodegenerative disease.

Crucially, there is no scientific evidence in the existing literature to suggest that this compound-sodium has any therapeutic application as an inhibitor or treatment for the disease Amyotrophic Lateral Sclerosis. The user's query likely stems from the coincidental overlap of this acronym.

This guide will therefore focus on the well-documented mechanism of action of this compound-sodium as an inhibitor of the enzyme Acetolactate Synthase.

An In-Depth Technical Guide on the Mechanism of Action of this compound-Sodium as an Acetolactate Synthase (ALS) Inhibitor

This document provides a comprehensive overview of the molecular mechanism by which this compound-sodium functions as a potent inhibitor of the enzyme Acetolactate Synthase (ALS). It is intended for researchers, scientists, and drug development professionals interested in enzyme kinetics, herbicide science, and the biosynthesis of branched-chain amino acids.

Introduction to Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants, bacteria, fungi, and archaea. It catalyzes the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. As animals, including humans, do not possess this enzyme, they must obtain these amino acids through their diet, making the BCAA biosynthetic pathway an attractive target for herbicides and antimicrobial agents.

The enzymatic reaction catalyzed by ALS involves the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate, a precursor for valine and leucine, or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.

This compound-Sodium: A Member of the Pyrimidinylthiobenzoate Herbicide Family

This compound-sodium belongs to the pyrimidinylthiobenzoate class of herbicides. These herbicides are known for their high efficacy at low application rates and their selective weed control in various crops. Their mode of action is the specific inhibition of the ALS enzyme.

Molecular Mechanism of Inhibition

This compound-sodium acts as a non-competitive or uncompetitive inhibitor of the ALS enzyme. This means that it does not bind to the active site of the enzyme where the substrates (pyruvate and α-ketobutyrate) would normally bind. Instead, it binds to a different, allosteric site on the enzyme.

The binding of this compound-sodium to this allosteric site induces a conformational change in the enzyme's structure. This structural alteration, in turn, affects the active site, preventing the substrates from binding effectively or inhibiting the catalytic conversion of the substrates into products. This ultimately blocks the entire BCAA biosynthetic pathway.

dot

Physicochemical Properties of Pyrithiobac-Sodium: A Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of pyrithiobac-sodium (B54995), a selective pre- and post-emergence herbicide. Intended for researchers, scientists, and professionals in drug development, this document details quantitative data, experimental methodologies for property determination, and the biochemical mechanism of action.

General and Chemical Properties

This compound-sodium is a member of the pyrimidinylthiobenzoate class of herbicides. Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to cessation of plant growth and eventual death. The technical-grade active ingredient typically appears as a white to off-white crystalline powder.

| Identifier | Value | Source |

| Chemical Name | Sodium 2-chloro-6-((4,6-dimethoxy-2-pyrimidinyl)thio)benzoate | |

| CAS Number | 123343-16-8 | |

| Molecular Formula | C13H10ClN2NaO4S | |

| Molecular Weight | 348.74 g/mol | |

| Synonyms | DPX-PE350, KIH-2031, Staple |

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound-sodium. These parameters are critical for understanding its environmental fate, transport, and biological activity.

Table 2.1: Solubility and Partitioning Behavior

| Property | Value | Temperature (°C) | pH | Conditions/Notes |

| Water Solubility | 728,000 mg/L (728 g/L) | 20 | 7 | |

| 705 g/L | 25 | 7 | ||

| Solubility in Organic Solvents | Methanol: 270 g/L | 20 | ||

| Acetone: 0.812 g/L | 20 | |||

| Acetonitrile: 0.347 g/L | 20 | |||

| Ethyl Acetate: 0.205 g/L | 20 | |||

| Dichloromethane: 0.0084 g/L | 20 | |||

| Toluene: 0.005 g/L | 20 | |||

| Hexane: <0.010 g/L | 20 | |||

| Octanol-Water Partition Coefficient (log KOW) | -0.84 | 20 | 7 | |

| 0.15 | 25 | 7 | ||

| Dissociation Constant (pKa) | 2.34 | 25 |

Table 2.2: Environmental Fate Properties

| Property | Value | Temperature (°C) | Conditions/Notes |

| Vapor Pressure | 3.60 x 10⁻¹¹ torr | 25 | |

| 4.80 x 10⁻⁶ mPa | 20 | ||

| Henry's Law Constant | 2.27 x 10⁻¹⁷ atm·m³/mol | 25 | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 17.2 | Indicates high mobility in soil. | |

| 14.7 to 26.9 | Weakly sorbed to soil. | ||

| Hydrolysis Half-life (DT₅₀) | Stable | At pH 5, 7, and 9. | |

| Aqueous Photolysis Half-life (DT₅₀) | 13 days | 25 | At pH 7. |

| 11 days | 25 | At pH 5. | |

| 15 days | 25 | At pH 9. | |

| Soil Photolysis Half-life (DT₅₀) | 31-55 days | ||

| Aerobic Soil Metabolism Half-life (DT₅₀) | 40-160 days | ||

| 60 days | Laboratory study; degradation is primarily microbial. |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound-sodium is standardized through internationally accepted methods, such as the OECD Guidelines for the Testing of Chemicals. These protocols ensure data quality and comparability across different laboratories.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance.

-

Flask Method: Suitable for substances with solubilities above 10⁻² g/L, which applies to this compound-sodium.

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant, controlled temperature (e.g., 20°C) for a period sufficient to reach equilibrium (e.g., 24 hours).

-

To ensure equilibrium is reached, samples of the aqueous solution are taken at regular intervals (e.g., 1, 2, and 24 hours) and the concentration is measured. Equilibrium is confirmed when consecutive measurements are consistent.

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance from the saturated aqueous solution.

-

The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Column Elution Method: Primarily used for substances with low solubility (<10⁻² g/L).

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123)

The octanol-water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity.

-

Shake Flask Method (OECD 107): Suitable for log Kow values between -2 and 4.

-

A solution of the test substance is prepared in either n-octanol or water (whichever is more soluble).

-

Predetermined volumes of n-octanol and water (pre-saturated with each other) are added to a vessel.

-

A small volume of the stock solution of the test substance is added.

-

The vessel is sealed and shaken at a constant temperature until equilibrium is achieved.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the test substance in both the n-octanol and water phases is determined by an appropriate analytical technique.

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

-

-

Slow-Stirring Method (OECD 123): Particularly useful for highly hydrophobic substances (log Pow > 4) to avoid the formation of microdroplets that can interfere with measurements.

Vapor Pressure (OECD Guideline 104)

This guideline details several methods for determining the vapor pressure of a substance. Given the very low vapor pressure of this compound-sodium, a method suitable for low volatility compounds is required.

-

Gas Saturation Method:

-

A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over the surface of the test substance.

-

The substance must be held at a constant, accurately known temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping it (e.g., on a sorbent material) and subsequently quantifying it via a sensitive analytical method like Gas Chromatography (GC) or HPLC.

-

The vapor pressure is calculated from the mass of the substance transported, the volume of gas used, and the molecular weight of the substance, assuming ideal gas behavior. The measurement is repeated at several temperatures to establish a vapor pressure curve.

-

Adsorption/Desorption (OECD Guideline 106)

This test determines the affinity of a chemical to adsorb to soil, providing the Koc value.

-

Batch Equilibrium Method:

-

Adsorption Phase: A series of vessels are prepared, each containing a known mass of soil and a known volume of an aqueous solution of the test substance (often ¹⁴C-labeled for ease of detection) at various concentrations. A 0.01 M CaCl₂ solution is typically used as the aqueous medium to mimic soil solution ionic strength.

-

The vessels are agitated (shaken) in the dark at a constant temperature for a period sufficient to reach equilibrium (determined in a preliminary kinetics test, often 24-48 hours).

-

After equilibration, the solid and liquid phases are separated by centrifugation.

-

The concentration of the test substance remaining in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations (the indirect method).

-

Desorption Phase: After the adsorption equilibrium is reached and the supernatant is removed, a fresh solution (without the test substance) is added to the soil. The vessels are agitated again for the same equilibrium period, and the amount of substance that desorbs back into the solution is quantified.

-

Mechanism of Action and Biological Pathways

This compound-sodium's herbicidal activity stems from its function as an inhibitor of Acetolactate Synthase (ALS). ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. As these amino acids are essential for protein synthesis and cell division, their depletion leads to a rapid cessation of growth in susceptible plants.

Signaling Pathway: ALS Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-Sodium.

The diagram above illustrates how this compound-sodium blocks the ALS enzyme, preventing the conversion of pyruvate and α-ketobutyrate into the precursors of valine, leucine, and isoleucine. This disruption halts protein synthesis and leads to the death of the plant.

Experimental Workflow: Herbicide Physicochemical & Efficacy Assessment

Caption: General workflow for herbicide characterization and development.

This workflow outlines the logical progression from initial characterization of the pure active ingredient to formulation, efficacy testing, and environmental assessment, culminating in the data package required for regulatory evaluation.

An In-depth Technical Guide to the Synthesis of Pyrithiobac-sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithiobac-sodium (B54995), a selective, broad-spectrum herbicide, is a vital tool in modern agriculture for post-emergence control of broadleaf weeds, particularly in cotton cultivation. Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound-sodium, offering detailed experimental protocols for key reactions, quantitative data on reaction yields, and visual representations of the synthetic routes to aid in research and development.

Introduction

This compound-sodium, with the chemical name sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is a member of the pyrimidinyl(thio)benzoate class of herbicides. The commercial synthesis is typically a multi-step process that involves the preparation of key intermediates: a substituted pyrimidine (B1678525) and a substituted benzoic acid, which are then condensed to form the core structure.[1] The final step involves the formation of the sodium salt to enhance water solubility and stability for formulation.[1] This guide will explore the most common and industrially relevant synthesis pathways.

Core Synthesis Pathways

The synthesis of this compound-sodium primarily revolves around the formation of a thioether bond between a pyrimidine ring and a benzoic acid derivative. Two main strategies are employed, differing in the nature of the leaving group on the pyrimidine intermediate.

Pathway 1: Condensation of 2-chloro-4,6-dimethoxypyrimidine (B81016) with 2-chloro-6-mercaptobenzoic acid. Pathway 2: Condensation of 2-methylsulfonyl-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid.

The selection of the pathway often depends on the availability and cost of the starting materials and the desired reaction conditions.

Synthesis of Key Intermediates

The successful synthesis of this compound-sodium hinges on the efficient preparation of its key building blocks.

A common industrial route to this intermediate starts from 2,6-dichlorobenzonitrile (B3417380).[2] This is a two-step process involving a nucleophilic aromatic substitution to introduce the mercapto group, followed by hydrolysis of the nitrile to a carboxylic acid.[3]

-

Step 1: Thiolation of 2,6-dichlorobenzonitrile This step involves the reaction of 2,6-dichlorobenzonitrile with a sulfur source, such as sodium sulfide (B99878), in a suitable solvent like DMF or DMSO.[3][4]

-

Step 2: Hydrolysis of 2-chloro-6-mercaptobenzonitrile The resulting nitrile is then hydrolyzed to the carboxylic acid, typically under basic conditions using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.[4]

Two primary pyrimidine intermediates are utilized: 2-chloro-4,6-dimethoxypyrimidine and 2-methylsulfonyl-4,6-dimethoxypyrimidine. A foundational route to the pyrimidine core involves the condensation of diethyl malonate and thiourea (B124793).

-

Pathway A: Synthesis of 2-methylsulfonyl-4,6-dimethoxypyrimidine This pathway begins with the reaction of thiourea and diethyl malonate to form 2-mercapto-4,6-dihydroxypyrimidine. This is followed by methylation and subsequent oxidation to yield the final intermediate.

-

Pathway B: Synthesis of 2-chloro-4,6-dimethoxypyrimidine This intermediate can also be synthesized from the same 2-mercapto-4,6-dihydroxypyrimidine precursor through a series of reactions including chlorination and methoxylation.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Industrial Scale Synthesis of 2-chloro-6-mercaptobenzoic acid from 2,6-dichlorobenzonitrile

Step 1: Synthesis of 2-chloro-6-mercaptobenzonitrile

-

Materials:

-

2,6-dichlorobenzonitrile (200g)

-

Sodium sulfide nonahydrate (500g)

-

Dimethylformamide (DMF) (1000ml)

-

-

Procedure:

-

Add 1000ml of DMF and 500g of sodium sulfide nonahydrate to a 3L reaction flask.

-

Heat the mixture to 65°C to dissolve the sodium sulfide.

-

Distill off the water under reduced pressure, ensuring the internal temperature does not exceed 75°C.

-

Warm the mixture to 70°C and begin adding 2,6-dichlorobenzonitrile (200g) in batches over 35-40 minutes, maintaining the internal temperature between 70-75°C.

-

After the addition is complete, continue the reaction for 1.5 hours.

-

Distill off the DMF under reduced pressure for solvent recovery. The resulting product is used directly in the next step.[5]

-

Step 2: Hydrolysis to 6-chloro-2-mercaptobenzoic acid

-

Materials:

-

Product from Step 1

-

22% Potassium hydroxide aqueous solution (1.8kg)

-

15% Hydrochloric acid

-

Chloroform

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Add 1.8kg of a 22% aqueous potassium hydroxide solution to the product from the previous step and transfer to a 3L autoclave.

-

Heat the reaction at 150°C under pressure for 10-12 hours.

-

After cooling, transfer the material to a 5L beaker and adjust the pH to 3-4 with 15% hydrochloric acid, which will cause a solid to precipitate.

-

Extract the product with 2L of chloroform.

-

Wash the organic layer, dry with anhydrous sodium sulfate, and concentrate.

-

Cool the concentrated solution to crystallize the product, yielding a light yellow solid. The overall yield for the two steps is reported to be 85.7%.[6]

-

Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

-

Materials:

-

2-methylsulfanyl-4,6-dimethoxypyrimidine (1.0 mol)

-

Acetic acid (200 mL)

-

3% Sodium tungstate (B81510) solution (catalyst)

-

30% Hydrogen peroxide solution (2.1 mol)

-

-

Procedure:

-

To 200 mL of acetic acid, add 3% sodium tungstate as a catalyst.

-

Add 1.0 mol of 2-methylsulfanyl-4,6-dimethoxypyrimidine and stir until fully dissolved.

-

Heat the reaction mixture to 40°C.

-

Slowly add 2.1 mol of 30% H2O2 solution over 4-8 hours, maintaining the temperature at 40°C.

-

Continue stirring at 40°C for an additional 3-5 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid by filtration, wash sequentially with aqueous acetic acid and deionized water.

-

Dry the solid to obtain the target product. The reported yield is 83%.

-

Synthesis of this compound-sodium

Method 1: Using 2-chloro-4,6-dimethoxypyrimidine

-

Materials:

-

2-chloro-4,6-dimethoxypyrimidine (8.76g, 50.0mmol)

-

2-chloro-6-mercaptobenzoic acid (9.45g, 50mmol)

-

Sodium p-toluenesulfinate (2.67g, 15mmol)

-

Sodium carbonate (9.75g, 75mmol)

-

Acetonitrile (B52724) (80ml)

-

10% Hydrochloric acid

-

-

Procedure:

-

In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid, sodium p-toluenesulfinate, sodium carbonate, and acetonitrile.

-

Heat the mixture to 80°C and maintain for 24 hours.

-

Cool the reaction and filter.

-

Wash the filter cake with acetonitrile and dry it in vacuo.

-

Dissolve the dried filter cake in 80ml of water.

-

Adjust the pH to 1-2 with 10% hydrochloric acid.

-

Filter the resulting solid, wash with water, and dry to obtain this compound-sodium as a yellow solid. The reported yield is 80.2%.

-

Method 2: Alternative conditions with higher yield

-

Materials:

-

2-chloro-4,6-dimethoxypyrimidine (4.38g, 25.0mmol)

-

2-chloro-6-mercaptobenzoic acid (4.69g, 25mmol)

-

Sodium benzenesulfinate (B1229208) (1.07g, 6.5mmol)

-

Sodium carbonate (5.30g, 50.0mmol)

-

N-methylpyrrolidone (40ml)

-

10% Hydrochloric acid

-

-

Procedure:

-

Add all reactants and the solvent to a reaction flask.

-

Heat the reaction to 100-120°C for 10 hours.

-

Cool the reaction, filter, and wash the filter cake with N-methylpyrrolidone.

-

Dry the filter cake in vacuo.

-

Dissolve the solid in 30ml of water and adjust the pH to 1-2 with 10% hydrochloric acid.

-

Filter, wash with water, and dry to obtain a yellow solid. The reported yield is 80.9%.

-

Data Presentation

| Reaction Step | Starting Materials | Key Reagents/Catalysts | Solvent | Yield (%) | Reference |

| Synthesis of 2-chloro-6-mercaptobenzoic acid | 2,6-dichlorobenzonitrile | Sodium sulfide, Potassium hydroxide | DMF, Water | 85.7 (overall) | [6] |

| Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | 2-methylsulfanyl-4,6-dimethoxypyrimidine | Sodium tungstate, Hydrogen peroxide | Acetic acid | 83 | |

| Synthesis of this compound-sodium (Method 1) | 2-chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid | Sodium p-toluenesulfinate, Sodium carbonate | Acetonitrile | 80.2 | |

| Synthesis of this compound-sodium (Method 2) | 2-chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid | Sodium benzenesulfinate, Sodium carbonate | N-methylpyrrolidone | 80.9 | |

| Synthesis of this compound-sodium (from 2-methylsulfonyl intermediate) | 2-methylsulfonyl-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid | Sodium bicarbonate | Ethanol | 10-58 | [7] |

Visualizing the Synthesis Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the core synthesis pathways.

References

- 1. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]

- 2. globethesis.com [globethesis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 6. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 7. Chemical synthesis, crystal structure, versatile evaluation of their biological activities and molecular simulations of novel this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Developmental Trajectory of Pyrithiobac Herbicides: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithiobac-sodium (B54995), a prominent member of the pyrimidinylthio-benzoate class of herbicides, has played a significant role in post-emergence weed management, particularly in cotton cultivation. Its journey from discovery to commercialization is a testament to the advancements in targeted herbicide development. This technical guide provides an in-depth exploration of the discovery, developmental history, and core scientific principles of this compound herbicides. It encompasses a detailed examination of its mode of action, a timeline of its development, comprehensive quantitative data on its physicochemical and toxicological properties, and detailed experimental protocols for key assays. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows, offering a holistic understanding for research and development professionals in the agrochemical and pharmaceutical sciences.

Discovery and Developmental History

The development of this compound-sodium was a collaborative effort between the Japanese company Kumiai Chemical Industry Co., Ltd. and the American chemical company DuPont.[1][2] The herbicide was first registered for use in the United States in 1995.[3] Marketed under trade names such as Staple®, it provided a much-needed solution for the post-emergence control of a wide spectrum of broadleaf weeds in cotton.[3]

The timeline of its development can be traced through key patent filings and registrations:

-

Early 1990s: Intensive research and development on pyrimidinylthio-benzoate compounds as potential herbicides.

-

1994: this compound-sodium is listed as a new generation broad-spectrum herbicide.[4]

-

1995: First registration of this compound-sodium in the United States.[3]

The synthesis of this compound-sodium involves a multi-step chemical process. A common route involves the condensation of 2-chloro-6-mercaptobenzoic acid with 2-methylsulfonyl-4,6-dimethoxypyrimidine.[4] An alternative patented method describes the reaction of 2-chloro-4,6-dimethoxy pyrimidine (B1678525) with 2-chloro-6-mercapto sodium benzoate (B1203000) in the presence of a solvent, an inorganic base, and a catalyst.[5]

Mode of Action: Inhibition of Acetolactate Synthase

This compound-sodium is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][6][7][8] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[9] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. By blocking ALS, this compound-sodium effectively halts the production of these vital amino acids, leading to the cessation of growth and eventual death of susceptible plants.[7] Animals are not affected by this herbicide as they lack the ALS enzyme and obtain these essential amino acids through their diet.

Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition Point

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and the point of inhibition by this compound-sodium.

Caption: Inhibition of ALS by this compound in the BCAA pathway.

Secondary Metabolic Effects

A secondary effect of the inhibition of ALS by herbicides is the accumulation of 2-ketobutyrate (also known as α-ketobutyrate).[3] This buildup can be toxic to the plant and contribute to the overall herbicidal effect.

Quantitative Data

Physicochemical Properties of this compound-sodium

| Property | Value | Reference |

| Melting Point | 233-234 °C | [10] |

| Water Solubility | 705 g/L (at pH 7) | [10] |

| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg (at 25 °C) | [11] |

| pKa | 2.34 | [7] |

| Log P (octanol-water) | -0.84 | [7] |

Toxicological Profile of this compound-sodium

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | >5000 mg/kg | Rat | [12] |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [12] |

| Acute Inhalation LC₅₀ | >5.8 mg/L | Rat | [12] |

| Chronic Reference Dose (RfD) | 0.587 mg/kg/day | - | [4] |

| Acceptable Daily Intake (ADI) | Not Applicable | - | [13] |

| Acceptable Operator Exposure Level (AOEL) | Not Applicable | - | [13] |

| Acute Reference Dose (ARfD) | Not Applicable | - | [13] |

This compound-sodium is classified as a Group C (possible human) carcinogen.[11]

Herbicidal Efficacy of this compound-sodium

The efficacy of this compound-sodium varies depending on the weed species and the presence of resistance. The following table summarizes some of the available data on its herbicidal activity.

| Weed Species | Biotype | GR₅₀ (kg ai/ha) | IC₅₀ (µM) | Reference |

| Redroot Pigweed (Amaranthus retroflexus) | Susceptible (RRPW-S) | 0.004 | 0.062 | [14] |

| Resistant (RRPW-R) | 6.2 | 208.33 | [14] | |

| Tall Waterhemp (Amaranthus tuberculatus) | Susceptible (TW-S) | - | 0.072 | [14] |

| Resistant (TW-R) | - | 87.4 | [14] | |

| Wild Okra (Abelmoschus esculentus) | - | >0.12 (controlled <70%) | - | [15] |

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a common colorimetric method for determining the in vitro inhibition of ALS by this compound-sodium.

1. Enzyme Extraction:

-

Homogenize fresh, young plant tissue (e.g., leaves) in an ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

The supernatant containing the crude ALS enzyme extract is used for the assay.[16]

2. Assay Reaction:

-

Prepare a reaction mixture containing an assay buffer, sodium pyruvate (substrate), and cofactors (Thiamine pyrophosphate - TPP, and Flavin adenine (B156593) dinucleotide - FAD).[17]

-

Add the enzyme extract to the reaction mixture.

-

Add varying concentrations of this compound-sodium to the test wells.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).[16]

3. Product Detection:

-

Stop the reaction by adding sulfuric acid (H₂SO₄). This also initiates the decarboxylation of the product, acetolactate, to acetoin (B143602).[16]

-

Incubate to allow for complete decarboxylation.

-

Add creatine (B1669601) and α-naphthol to the mixture. This reacts with acetoin to form a colored complex.[16]

-

Measure the absorbance of the colored product at 525 nm using a spectrophotometer.[18]

4. Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound-sodium concentration compared to a control without the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro ALS inhibition assay.

Terrestrial Field Dissipation Study

This protocol outlines the general methodology for conducting a terrestrial field dissipation study to evaluate the environmental fate of this compound-sodium.

1. Site Selection and Plot Establishment:

-

Select a field site with soil and climatic conditions representative of the intended use area.

-

Establish replicate plots of a suitable size (e.g., 4 x 15 m).[19]

2. Herbicide Application:

-

Apply this compound-sodium at the desired rate (e.g., 140 g ai/ha) to the soil surface of the plots.[19]

3. Soil Sampling:

-

Collect soil cores from multiple locations within each plot at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 120, 180, and 365 days after application).

-

Section the soil cores into different depth increments (e.g., 0-15 cm, 15-30 cm, etc.) to assess leaching potential.

4. Sample Extraction and Analysis:

-

Extract this compound-sodium and its metabolites from the soil samples using an appropriate solvent system (e.g., subcritical water extraction).[8]

-

Clean up the extracts to remove interfering substances.

-

Analyze the extracts using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) or gas chromatography with mass selective detection (GC/MSD).[19]

5. Data Analysis:

-

Quantify the concentration of this compound-sodium and its major metabolites in each soil sample.

-

Calculate the dissipation half-life (DT₅₀) and the time for 90% dissipation (DT₉₀) of this compound-sodium in the soil.

Caption: Workflow for a terrestrial field dissipation study.

Conclusion

The discovery and development of this compound herbicides marked a significant advancement in selective weed control, particularly for cotton growers. Its targeted mode of action on the ALS enzyme provides high efficacy against a range of broadleaf weeds with low mammalian toxicity. Understanding the detailed history, quantitative properties, and experimental methodologies associated with this compound-sodium is crucial for the continued development of effective and sustainable weed management strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists in the field, facilitating further innovation and a deeper understanding of this important class of herbicides. The emergence of weed resistance to ALS inhibitors, however, underscores the ongoing need for research into new modes of action and integrated weed management practices.

References

- 1. Straight from our experts: Terrestrial Field Dissipation studies (TFD) - Staphyt [staphyt.com]

- 2. CN102037970A - Pesticide formulation containing this compound-sodium - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN111689909A - Preparation method of herbicide this compound-sodium - Google Patents [patents.google.com]

- 6. This compound-sodium (Ref: DPX PE 350)-Pesticide database [wppdb.com]

- 7. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 9. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-sodium | CAS#:123343-16-8 | Chemsrc [chemsrc.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. EU Pesticides Database [ec.europa.eu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. cotton.org [cotton.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. biogot.com [biogot.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathway and Metabolites of Pyrithiobac-Sodium in Soil

This technical guide provides a comprehensive overview of the degradation pathway of pyrithiobac-sodium (B54995) in soil, its resulting metabolites, and the methodologies used to study these processes. The information is intended for researchers, scientists, and professionals involved in drug development and environmental fate studies.

Introduction

This compound-sodium is a selective, broad-spectrum herbicide used for post-emergence control of broadleaf weeds, particularly in cotton cultivation.[1][2][3] Its environmental fate, especially its degradation in soil, is a critical aspect of its ecological impact assessment. This guide details the microbial and abiotic processes that govern the transformation of this compound-sodium in the soil environment.

Degradation Pathway of this compound-Sodium

The primary mechanism for this compound-sodium degradation in soil is microbial metabolism, which leads to the cleavage of the molecule and eventual mineralization to carbon dioxide (CO2).[4][5][6][7] Photodegradation can also contribute to its breakdown, especially in the presence of UV light.[2][8]

The degradation process involves the separation of the two ring structures of the parent molecule.[4][5][9][10] Key metabolites that have been identified in various studies include:

-

O-desmethyl this compound: A significant degradation product observed in soil cylinder studies.[2]

-

2-chloro-6-sulfobenzoate: Another significant metabolite found in soil cylinder studies.[2]

-

4,6-dimethoxy-2-pyrimidino: Formed through the cleavage of the sulfur bridge during aqueous photodegradation.[2]

-

Urea: A further degradation product of the pyrimidine (B1678525) ring.[2][8]

Ultimately, a substantial portion of this compound-sodium is mineralized to CO2.[2][8] A significant fraction can also become non-extractable residues (NER) or bound residues within the soil matrix.[2][4][9][10]

Quantitative Data on this compound-Sodium Degradation

The rate of this compound-sodium degradation in soil is influenced by various factors, including microbial activity, soil type, temperature, moisture, and exposure to light. The dissipation half-life (DT50) is a key parameter used to quantify the persistence of the herbicide in the soil.

| Study Type | Soil Type | Half-life (DT50) | Mineralization to CO2 (% of applied) | Reference(s) |

| Laboratory (aerobic) | Silt Loam | 60 days | 60-73% after 1 year | [2][3][8] |

| Field | Silt Clay Loam | 14.1 days | Not Reported | [8] |

| Field | Clay Loam | 10.8 days | Not Reported | [8] |

| Field | Sandy Loam | 46 days | Not Reported | [8] |

| Field (general) | Various | 11 - 46 days | Not Reported | [1][2][3] |

| Aqueous Photolysis | Not Applicable | 13 days | Not Reported | [11] |

| Soil Photolysis | Not Applicable | 31 - 55 days | Not Reported | [11] |

Experimental Protocols

The study of this compound-sodium degradation in soil typically involves laboratory incubation studies and field dissipation studies. The following provides a generalized overview of the methodologies employed.

Laboratory Soil Incubation Studies

These studies are designed to assess the degradation of this compound-sodium under controlled laboratory conditions.

-

Soil Samples: Soil is collected from relevant agricultural areas. The soil is typically sieved and characterized for properties such as pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

-

Test Substance: 14C-radiolabeled this compound-sodium is often used to facilitate the tracking of the parent compound and its metabolites.[1][2][3][8]

-

Application: The test substance is applied to the soil samples at a concentration relevant to typical agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level to simulate aerobic soil conditions.[2] For photolysis studies, samples are exposed to a light source that mimics natural sunlight.[2]

-

Sampling and Analysis: At various time intervals, soil samples are collected and extracted. The extracts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) to identify and quantify the parent compound and its degradation products.[2][12][13] Evolved CO2 is trapped to quantify mineralization.[8]

Field Dissipation Studies

Field studies provide data on the degradation of this compound-sodium under real-world environmental conditions.

-

Study Sites: Field plots are established in locations representative of the intended use of the herbicide.[1][3]

-

Application: this compound-sodium (either radiolabeled or non-labeled) is applied to the soil surface of the plots at a known rate.[1][3]

-

Sampling: Soil cores are collected from the plots at various time intervals after application. The cores are typically sectioned into different depth increments to assess the mobility of the compound.[1][8]

-

Extraction and Analysis: Soil samples are extracted and analyzed using methods similar to those in laboratory studies to determine the concentration of this compound-sodium and its metabolites over time.[2][12]

Analytical Methodologies

Accurate quantification of this compound-sodium and its metabolites is crucial for degradation studies. The following outlines a typical analytical approach.

-

Extraction: this compound-sodium is extracted from soil using subcritical water (hot water under pressure) or solvent mixtures such as acetonitrile/ammonium carbonate solution.[2][12][13]

-

Clean-up: The soil extract is often cleaned up using solid-phase extraction (SPE) with materials like graphitized carbon or trimethylaminopropylsilanized silica (B1680970) gel cartridges to remove interfering substances.[2][12][13]

-

Instrumentation:

-

HPLC-UV: High-Performance Liquid Chromatography with a UV detector is a common method for quantifying this compound-sodium.[12][13]

-

LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry provides higher selectivity and sensitivity for the confirmation and quantification of the parent compound and its metabolites, especially at low concentrations.[13][14][15]

-

Conclusion

The degradation of this compound-sodium in soil is a multifaceted process primarily driven by microbial activity. The herbicide is moderately persistent, with its degradation rate varying based on environmental conditions. The main degradation pathway involves the cleavage of the molecule into several key metabolites, which are further broken down and can be mineralized to CO2 or form bound residues in the soil. Understanding these degradation pathways and the factors that influence them is essential for assessing the environmental safety of this compound-sodium.

References

- 1. researchgate.net [researchgate.net]

- 2. datapdf.com [datapdf.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]

- 7. This compound-sodium (Ref: DPX PE 350)-Pesticide database [wppdb.com]

- 8. apvma.gov.au [apvma.gov.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling | Scilit [scilit.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

Pyrithiobac-Sodium: A Comprehensive Technical Guide to its Environmental Fate and Mobility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrithiobac-sodium (B54995), the sodium salt of 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoate, is a selective, post-emergence herbicide used to control a variety of broadleaf weeds.[1] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids.[1] Understanding the environmental fate and mobility of this compound-sodium is critical for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the physicochemical properties, degradation pathways, and mobility of this compound-sodium in various environmental compartments. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to support research and professional evaluation.

Data Presentation

Table 1: Physicochemical Properties of this compound-Sodium

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ClN₂NaO₄S | [2] |

| Molecular Weight | 348.74 g/mol | [2][3] |

| Water Solubility | 728,000 mg/L (728 g/L) | [4] |

| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg at 25°C | [3] |

| Log P (Octanol-Water Partition Coefficient) | 0.15 at pH 7 | [3] |

Table 2: Degradation of this compound-Sodium

| Degradation Process | Half-life (DT₅₀) | Conditions | Reference |

| Hydrolysis | Stable | pH 5, 7, 9 | [4] |

| Aqueous Photolysis | 13 days | pH 7 | [4][5] |

| 11 days | pH 5, 25°C | [5] | |

| 15 days | pH 9, 25°C | [5] | |

| Soil Photolysis | 31-55 days | - | [4] |

| Aerobic Soil Metabolism | 60 days | Laboratory, silt loam soil | [6][7] |

| 40-160 days | Laboratory | [4] | |

| Anaerobic Aquatic Metabolism | 50-94 days | Flooded soil | [4] |

| Field Dissipation | 11-46 days | Various field soils | [6][8] |

Table 3: Mobility of this compound-Sodium in Soil

| Parameter | Value | Soil Type/Conditions | Reference |

| Koc | 17.2 mL/g | - | [4] |

| 14.7-26.9 mL/g | Various soils | [6][8] | |

| Kd | 0.22-0.59 L/kg | Cotton growing soils in Australia | [9] |

| 0.06-0.61 | Various soils | [7] |

Degradation Pathways

This compound-sodium degrades in the environment through a combination of photolytic and microbial processes. It is stable to hydrolysis across a range of pH values.[4]

Photodegradation: In aqueous environments, photodegradation is a significant pathway. The primary mechanism involves the cleavage of the sulfur bridge, leading to the formation of 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimidinol. Further degradation of the pyrimidine (B1678525) ring can produce urea.[7]

Microbial Degradation: In soil, microbial degradation is the principal route of dissipation.[6][10] This process primarily involves the separation of the phenyl and pyrimidine rings.[10] Under aerobic conditions, significant mineralization to carbon dioxide occurs.[7] The main degradation route is microbial, and in sterile soil, no significant degradation is observed.[7]

Mobility in Ecosystems

The mobility of this compound-sodium in the environment is primarily governed by its high water solubility and weak adsorption to soil particles.

Soil: With low Koc and Kd values, this compound-sodium is considered to be mobile to very mobile in soil.[4][9] This suggests a potential for leaching into groundwater, particularly in coarse-textured soils with low organic matter.[4] However, field dissipation studies have shown that its mobility can be limited under real-world conditions, which may be attributed to its relatively rapid degradation.[6][8]

Water: Due to its high water solubility, this compound-sodium is readily transported in aquatic systems. Its persistence in water is primarily limited by aqueous photolysis.[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of this compound-sodium. The following sections outline the methodologies for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Adsorption/Desorption (Following OECD Guideline 106)

This study determines the adsorption and desorption characteristics of this compound-sodium in different soil types.

Principle: The batch equilibrium method is used to determine the extent of adsorption and desorption of the substance to soil.[1][11][12][13][14]

Methodology:

-

Preparation: A range of soils with varying physicochemical properties (pH, organic carbon content, texture) are selected. The test substance, typically ¹⁴C-labeled this compound-sodium, is dissolved in a 0.01 M CaCl₂ solution.

-

Adsorption Phase: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The typical soil-to-solution ratio is 1:1.[7]

-

Equilibration: The tubes are agitated, usually by shaking, for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature (e.g., 25°C) in the dark.[7]

-

Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound-sodium in the aqueous phase is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography with Liquid Scintillation Counting (HPLC-LSC).[7] The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂, and the mixture is re-equilibrated to determine the extent of desorption.

Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)

This study evaluates the rate and pathway of this compound-sodium degradation in soil under both aerobic and anaerobic conditions.

Principle: The test substance is incubated with soil, and its transformation is monitored over time. The formation and decline of major transformation products are also tracked.[15][16][17][18][19]

Methodology:

-

Test System: Soil samples are treated with ¹⁴C-labeled this compound-sodium at a concentration relevant to its agricultural use. The soil moisture is adjusted to a specific level (e.g., 75% of 0.33 bar moisture-holding capacity).[7]

-

Aerobic Incubation: For aerobic studies, the treated soil is incubated in the dark at a constant temperature (e.g., 25°C) in a system that allows for the continuous supply of air and the trapping of evolved ¹⁴CO₂ and other volatile compounds.[7]

-

Anaerobic Incubation: For anaerobic studies, the soil is typically flooded with water after an initial aerobic phase to establish anaerobic conditions. The system is then purged with an inert gas (e.g., nitrogen).

-

Sampling: At periodic intervals, replicate soil samples are removed for analysis.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed for the parent compound and its transformation products using techniques like HPLC-LSC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of non-extractable residues and mineralized ¹⁴CO₂ are also quantified.

-

Data Analysis: The rates of degradation of the parent compound and the formation and decline of metabolites are determined, and half-lives (DT₅₀) are calculated.

Analytical Methods

Accurate quantification of this compound-sodium and its metabolites is essential for environmental fate studies.

-

Sample Preparation: Extraction from soil can be performed using accelerated solvent extraction (ASE) with water or solvent mixtures like acetone (B3395972) and ammonium (B1175870) carbonate.[6][20] Water samples may be analyzed directly or after solid-phase extraction (SPE) for cleanup and concentration.[21][22][23]

-

Instrumentation:

-

HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a common method for quantifying this compound-sodium.[3]

-

HPLC-LSC: When using radiolabeled compounds, HPLC coupled with Liquid Scintillation Counting allows for the sensitive detection and quantification of the parent compound and its metabolites.[7]

-

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers high selectivity and sensitivity for the analysis of this compound-sodium and its transformation products in complex matrices like soil and water.[20][22][23]

-

GC-MSD: Gas Chromatography with Mass Selective Detection can be used after derivatization of this compound-sodium.[7]

-

Conclusion

This compound-sodium is a herbicide with high water solubility and low adsorption to soil, indicating a potential for mobility in the environment. However, its environmental persistence is mitigated by relatively rapid degradation through photolysis in water and microbial action in soil. The primary degradation pathways involve the cleavage of the molecule, leading to the formation of less complex compounds and eventual mineralization to carbon dioxide. Understanding the interplay between its mobility and degradation is key to accurately assessing its environmental risk. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform such assessments, ensuring the continued safe and effective use of this herbicide.

References

- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 2. This compound sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sorption and desorption kinetics of diuron, fluometuron, prometryn and this compound sodium in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 12. content.fera.co.uk [content.fera.co.uk]

- 13. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 14. oecd.org [oecd.org]

- 15. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. shop.fera.co.uk [shop.fera.co.uk]

- 20. epa.gov [epa.gov]

- 21. epa.gov [epa.gov]

- 22. epa.gov [epa.gov]

- 23. epa.gov [epa.gov]

An In-depth Technical Guide on the Mode of Action of Acetolactate Synthase (ALS) Inhibiting Herbicides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms.[1][2][3] Its absence in animals makes it an ideal target for herbicides. This guide provides a comprehensive overview of the mode of action of ALS-inhibiting herbicides, detailing the biochemical pathways, mechanisms of inhibition, and the molecular basis of resistance. The content is supported by quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding for research and development professionals in the agrochemical and pharmaceutical industries.

Introduction: The Role of Acetolactate Synthase

Acetolactate synthase (EC 2.2.1.6) catalyzes the first committed step in the synthesis of the essential amino acids valine, leucine, and isoleucine.[3] This enzymatic reaction involves the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate, a precursor for valine and leucine, or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to produce α-aceto-α-hydroxybutyrate, a precursor for isoleucine. The biosynthesis of these BCAAs is vital for protein synthesis and overall plant growth and development.[3]

The ALS enzyme is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and requires FAD and a divalent cation (usually Mg2+) as cofactors.[4] It is typically composed of a larger catalytic subunit and a smaller regulatory subunit. The regulatory subunit is involved in feedback inhibition by the end products of the pathway (valine, leucine, and isoleucine), which helps to control the metabolic flux.[5]

The Branched-Chain Amino Acid Biosynthesis Pathway

The synthesis of valine, leucine, and isoleucine is a multi-step process that begins with the ALS-catalyzed reaction. The pathway is tightly regulated to ensure a balanced supply of these essential amino acids.

Mechanism of Action of ALS-Inhibiting Herbicides

ALS-inhibiting herbicides are a diverse group of compounds belonging to five main chemical families: sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-thiobenzoates (PTBs), and sulfonylaminocarbonyl-triazolinones (SCTs).[6] Despite their structural differences, all these herbicides share a common mode of action: they are potent inhibitors of the ALS enzyme.

These herbicides are non-competitive inhibitors, meaning they do not bind to the active site of the enzyme where the substrates (pyruvate and α-ketobutyrate) bind. Instead, they bind to a different site on the enzyme, causing a conformational change that prevents the substrates from accessing the active site. This allosteric inhibition is highly effective, with some sulfonylureas exhibiting inhibition constants (Ki) in the low nanomolar range.[7]

The inhibition of ALS leads to a rapid depletion of the intracellular pool of valine, leucine, and isoleucine. This cessation of BCAA synthesis halts protein production, which in turn inhibits cell division and overall plant growth. The accumulation of toxic intermediates, such as α-ketobutyrate, has also been suggested as a secondary herbicidal effect.[8]

Quantitative Data on Herbicide Potency and Resistance

The potency of ALS-inhibiting herbicides is typically quantified by their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Resistance to these herbicides, often conferred by single amino acid substitutions in the ALS gene, is measured by the Resistance Factor (RF), which is the ratio of the IC50 of the resistant biotype to that of the susceptible biotype.

| Herbicide Class | Herbicide | Target Organism | IC50 (Susceptible) | Mutation | IC50 (Resistant) | Resistance Factor (RF) |

| Sulfonylurea (SU) | Chlorsulfuron | Arabidopsis thaliana | 10.8 nM[7] | Pro197Ser | - | >1000 |

| Sulfonylurea (SU) | Metsulfuron-methyl | Canola (Hyola 61) | 0.01 µM[9] | - | - | - |

| Sulfonylurea (SU) | Azimsulfuron | Echinochloa spp. | - | Pro197Ser | - | 254.33[6] |

| Imidazolinone (IMI) | Imazapic | Canola (Hyola 61) | 3.70 µM[9] | - | >100 µM | >27 |

| Imidazolinone (IMI) | Imazaquin | Arabidopsis thaliana | 3.0 µM[7] | Ser653Asn | - | High |

| Imidazolinone (IMI) | Imazamox | Echinochloa spp. | - | Pro197Ser | - | 46.22[6] |

| Triazolopyrimidine (TP) | Penoxsulam | Echinochloa spp. | - | Pro197Ser | - | 84.22[6] |

| Pyrimidinyl-thiobenzoate (PTB) | Bispyribac-sodium | Echinochloa spp. | - | Pro197Ser | - | 11.38[6] |

Mechanisms of Herbicide Resistance

The extensive use of ALS-inhibiting herbicides has led to the widespread evolution of resistance in weed populations. The primary mechanism of resistance is target-site resistance (TSR), which arises from single nucleotide polymorphisms (SNPs) in the ALS gene, leading to amino acid substitutions. These substitutions reduce the binding affinity of the herbicide to the enzyme without significantly compromising the enzyme's catalytic function.

Several key amino acid positions in the ALS protein have been identified where mutations confer resistance. The specific mutation determines the pattern of cross-resistance to different chemical families of ALS inhibitors.

| Amino Acid Substitution | Conferred Resistance Pattern |

| Pro197 to Ser/Thr/Leu | Primarily resistance to sulfonylureas (SUs) and triazolopyrimidines (TPs).[10][11] |

| Ala122 to Thr | Resistance to imidazolinones (IMIs).[12] |

| Ala205 to Asn | Resistance to imidazolinones (IMIs).[12] |

| Asp376 to Glu | Broad resistance to multiple ALS inhibitor classes.[10] |

| Trp574 to Leu | Broad resistance to all five classes of ALS-inhibiting herbicides.[10][12] |

| Ser653 to Asn | Resistance to imidazolinones (IMIs) and pyrimidinyl-thiobenzoates (PTBs).[6][10] |

Non-target-site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism by cytochrome P450 monooxygenases, can also contribute to resistance but are generally less common for ALS inhibitors compared to TSR.[13]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This colorimetric assay quantifies ALS activity by measuring the formation of acetoin, a product derived from the enzymatic product α-acetolactate.[14]

Materials:

-

Enzyme Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl2, 10% (v/v) glycerol, 1 mM EDTA, 10 mM cysteine.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.

-

Substrate Solution: 100 mM sodium pyruvate in assay buffer.

-

Stop Solution: 6 N H2SO4.

-

Color Reagent A: 0.5% (w/v) creatine.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

-

Plant tissue (e.g., young leaves).

-

Microplate reader.

Procedure:

-

Enzyme Extraction: a. Harvest 1-2 g of fresh, young leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 5-10 mL of ice-cold enzyme extraction buffer and homogenize thoroughly. d. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.

-

Assay Reaction: a. In a 96-well microplate, add 40 µL of the enzyme extract to each well. b. For inhibitor studies, add 10 µL of herbicide solution at various concentrations (dissolved in a suitable solvent and diluted in assay buffer). For the control, add 10 µL of the solvent control. c. Pre-incubate the plate at 37°C for 10 minutes. d. Start the reaction by adding 50 µL of the substrate solution to each well. e. Incubate the microplate at 37°C for 60 minutes.

-

Color Development and Measurement: a. Stop the reaction by adding 50 µL of Stop Solution to each well. b. Incubate the plate at 60°C for 15 minutes to decarboxylate α-acetolactate to acetoin. c. Add 50 µL of Color Reagent A to each well. d. Add 50 µL of Color Reagent B to each well. e. Incubate the plate at 60°C for 15 minutes to allow for color development. f. Measure the absorbance at 525 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percentage of ALS inhibition for each herbicide concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100. c. Plot the % inhibition against the logarithm of the herbicide concentration to determine the IC50 value.

Site-Directed Mutagenesis of the ALS Gene

This protocol is for introducing specific point mutations into the ALS gene cloned into a plasmid vector, based on the QuikChange™ method.[15][16][17]

Materials:

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

Template DNA (plasmid containing the wild-type ALS gene).

-

Mutagenic primers (forward and reverse, containing the desired mutation).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

-

LB agar (B569324) plates with appropriate antibiotic.

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification: a. Set up the PCR reaction with high-fidelity polymerase, template DNA, mutagenic primers, and dNTPs. b. Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical protocol involves an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.

-

DpnI Digestion: a. Add DpnI enzyme directly to the amplification product. b. Incubate at 37°C for at least 1 hour. DpnI digests the parental methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: a. Transform the DpnI-treated DNA into competent E. coli cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: a. Select several colonies and grow overnight cultures. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the presence of the desired mutation by DNA sequencing.

Heterologous Expression and Purification of ALS

This protocol describes the expression of recombinant ALS in E. coli and its subsequent purification.[18][19][20][21]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector containing the ALS gene with a purification tag (e.g., His-tag).

-

LB medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, DNase I).

-

Affinity chromatography resin (e.g., Ni-NTA agarose).

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Procedure:

-

Expression: a. Transform the expression plasmid into the E. coli expression strain. b. Inoculate a starter culture and grow overnight. c. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in ice-cold lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed to pellet cell debris.

-

Purification: a. Apply the clarified lysate to the equilibrated affinity chromatography column. b. Wash the column extensively with wash buffer to remove unbound proteins. c. Elute the tagged ALS protein with elution buffer. d. Analyze the fractions by SDS-PAGE to check for purity.

-

Dialysis: a. Pool the fractions containing the purified protein. b. Dialyze the protein against dialysis buffer to remove imidazole and for buffer exchange. c. Determine the protein concentration and store at -80°C.

Conclusion

ALS-inhibiting herbicides represent a cornerstone of modern weed management due to their high efficacy and low mammalian toxicity. A thorough understanding of their mode of action, from the inhibition of a key metabolic enzyme to the molecular mechanisms of resistance, is paramount for the development of new herbicidal compounds and for devising sustainable weed control strategies. The experimental protocols provided in this guide offer a practical framework for researchers to investigate the intricacies of ALS inhibition and to screen for novel herbicidal candidates. The continued study of the ALS enzyme and its interaction with inhibitors will undoubtedly pave the way for the next generation of innovative weed management solutions.

References

- 1. Cross-resistance to herbicides of five ALS-inhibiting groups and sequencing of the ALS gene in Cyperus difformis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biogot.com [biogot.com]

- 3. 16.3 Branched Chain Amino Acid Biosynthesis and the ALS Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Pro-197-Thr mutation in the ALS gene confers novel resistance patterns to ALS-inhibiting herbicides in Bromus japonicus in China [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Frontiers | Point Mutations as Main Resistance Mechanism Together With P450-Based Metabolism Confer Broad Resistance to Different ALS-Inhibiting Herbicides in Glebionis coronaria From Tunisia [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. Site-Directed Mutagenesis [protocols.io]

- 17. assaygenie.com [assaygenie.com]

- 18. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 19. neb.com [neb.com]

- 20. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. | Semantic Scholar [semanticscholar.org]

- 21. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Aqueous Photolysis and Hydrolysis of Pyrithiobac-Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous photolysis and hydrolysis of the herbicide pyrithiobac-sodium (B54995). The information is compiled from various scientific sources to assist researchers, scientists, and professionals in understanding its environmental fate and behavior in aquatic systems.

Executive Summary

This compound-sodium is an herbicide used for the control of broadleaf weeds. Its environmental persistence is influenced by abiotic degradation processes such as hydrolysis and photolysis. This guide details the rates of these degradation pathways, the primary transformation products, and the experimental methodologies used for their determination. This compound-sodium is stable to hydrolysis across a range of environmentally relevant pH values. However, it undergoes aqueous photolysis, degrading with a half-life of approximately two weeks under simulated sunlight conditions.

Quantitative Data on Degradation Rates

The degradation rates of this compound-sodium in aqueous solutions are summarized in the table below. This data is crucial for environmental risk assessments and for predicting the persistence of the compound in aquatic environments.

| Degradation Pathway | pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| Hydrolysis | 5 | Not Specified | Stable | [1] |

| Hydrolysis | 7 | Not Specified | Stable | [1] |

| Hydrolysis | 9 | Not Specified | Stable | [1] |

| Aqueous Photolysis | 7 | 25 | 13 days | [1] |

Note: The photolysis half-life has been reported to range from 8.7 to 15.3 days, with a slight increase in the degradation rate at higher pH levels.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies typically employed in the study of this compound-sodium's aqueous degradation.

Hydrolysis Study Protocol

Hydrolysis studies are conducted to assess the abiotic degradation of a substance in water at various pH levels, in the absence of light.

-

Test System: Sterile aqueous buffer solutions are prepared at pH 5, 7, and 9.

-

Test Substance Preparation: A stock solution of this compound-sodium is prepared in a suitable solvent and added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C) in the dark to preclude photodegradation.

-

Sampling: Aliquots are collected from each test solution at predetermined intervals.

-

Analysis: The concentration of this compound-sodium and any major degradation products in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Aqueous Photolysis Study Protocol

Aqueous photolysis studies evaluate the degradation of a substance in water when exposed to light.

-

Test System: Sterile aqueous buffer solution (typically pH 7) is used.

-

Test Substance Preparation: A solution of this compound-sodium is prepared in the buffer solution at a known concentration.

-

Light Source: A light source that simulates the spectrum and intensity of natural sunlight is used, such as a xenon arc lamp. The light intensity is measured and controlled throughout the experiment.

-